

# A Comparative Guide to the Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides

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## Compound of Interest

Compound Name: **4-Benzylpiperidine**

Cat. No.: **B145979**

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The **4-benzylpiperidine** carboxamide scaffold is a versatile pharmacophore that has been extensively explored in drug discovery, leading to the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, focusing on their interactions with opioid receptors, monoamine transporters, and bacterial DNA gyrase. The information is intended for researchers, scientists, and drug development professionals to facilitate further exploration and optimization of this chemical class.

## Opioid Receptor Ligands

**4-Benzylpiperidine** carboxamides have been investigated as ligands for mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) opioid receptors, as well as sigma ( $\sigma$ ) receptors, which are no longer classified as opioid receptors but are often studied in conjunction.

A series of benzylpiperidine derivatives have been designed and synthesized as dual MOR and  $\sigma$ 1R ligands, showing promise for potent antinociceptive effects with potentially fewer side effects than traditional opioids.<sup>[1][2][3][4]</sup> The general structure involves a benzylpiperidine core with a carboxamide linkage to various substituents.

Structure-Activity Relationship Summary:

- Substitution on the Benzyl Ring: Modifications to the benzyl ring significantly impact binding affinity and selectivity.
- Carboxamide Moiety: The nature of the group attached to the carboxamide nitrogen is crucial for interacting with the receptor binding pockets.
- Piperidine Ring Substitution: Alterations on the piperidine ring can influence both affinity and the agonist/antagonist profile.

Quantitative Data for Selected Dual MOR/σ1R Ligands:

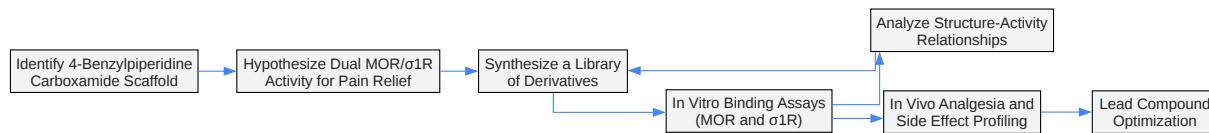
Compound	MOR Ki (nM)	σ1R Ki (nM)	Analgesic Activity (ED50, mg/kg)
Compound 52	56.4	11.0	4.04 (abdominal contraction)[2][4]
6.88 (carrageenan-induced pain)[2][4]			
13.98 (formalin test, rat)[2][4]			
7.62 (CFA-induced chronic pain)[2][4]			

Experimental Protocols:

- Receptor Binding Assays: Radioligand binding assays were performed using cell membranes expressing the target receptors (MOR and σ1R). The inhibition constant (Ki) was determined by competitive binding experiments with specific radioligands.
- In Vivo Analgesia Models:
  - Acetic Acid-Induced Writhing Test: Mice are intraperitoneally injected with acetic acid to induce writhing, and the number of writhes is counted after administration of the test compound.

- Carrageenan-Induced Inflammatory Pain: Carrageenan is injected into the paw of a mouse to induce inflammation and hyperalgesia. The analgesic effect of the test compound is then measured.
- Formalin Test: Formalin is injected into the paw of a rat, and the time spent licking the paw is measured in two phases, representing acute and inflammatory pain.
- Complete Freund's Adjuvant (CFA)-Induced Chronic Pain: CFA is injected to induce chronic inflammation and pain, and the analgesic effect of the test compound is evaluated.

#### Logical Relationship of Dual MOR/σ1R Ligand Development:



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Caption: Workflow for the development of dual MOR/σ1R ligands.

Derivatives of **4-benzylpiperidine** carboxamides have also been identified as potent and selective KOR antagonists.[5][6][7] One notable class is the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives.

#### Structure-Activity Relationship Summary:

- The trans-3,4-dimethyl substitution on the piperidine ring is critical for antagonist activity, with the (3R, 4R)-enantiomer being the most potent.[7]
- The 3-hydroxyphenyl group plays a key role in binding to the KOR.
- The carboxamide linker and the substituent on the nitrogen are important for optimizing potency and selectivity.

Quantitative Data for a Selected KOR Antagonist:

Compound	KOR Ke (nM)	Selectivity (KOR vs. MOR)	Selectivity (KOR vs. DOR)
Compound 3	0.03	100-fold	793-fold

Experimental Protocols:

- **[35S]GTPyS Binding Assay:** This functional assay measures the activation of G-proteins coupled to the opioid receptors. The ability of a compound to antagonize the agonist-stimulated [35S]GTPyS binding is determined to calculate its antagonist equilibrium constant (Ke).

## Monoamine Transporter Inhibitors

A series of **4-benzylpiperidine** carboxamides were designed and synthesized as dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors.[8]

Structure-Activity Relationship Summary:

- A three-carbon linker between the piperidine and the carboxamide moiety showed better activity than a two-carbon linker.[8]
- 4-Biphenyl and 2-naphthyl substitutions on the benzyl portion resulted in greater dual reuptake inhibition compared to the standard drug venlafaxine HCl.[8]

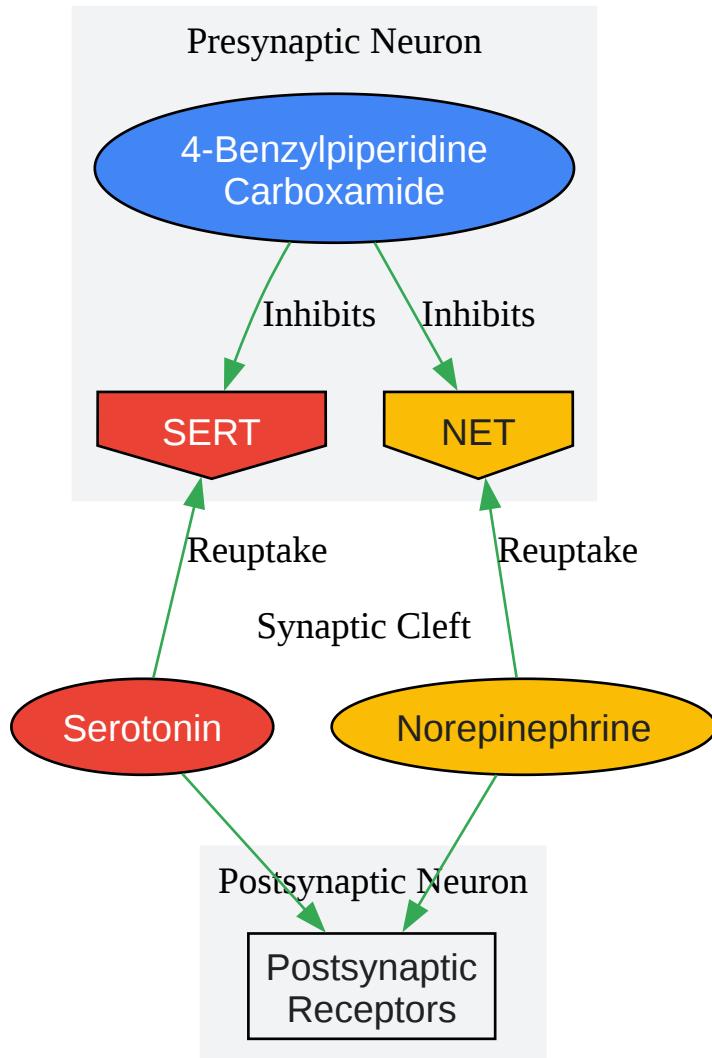
Quantitative Data for Selected SERT/NET Inhibitors:

Compound	SERT Inhibition (% @ 1µM)	NET Inhibition (% @ 1µM)
7e (4-Biphenyl)	>99	>99
7j (2-Naphthyl)	>99	>99
Venlafaxine HCl	98	96

Experimental Protocols:

- Monoamine Transporter Uptake Assays: HEK293 cells expressing human SERT or NET are used. The ability of the test compounds to inhibit the uptake of radiolabeled serotonin or norepinephrine is measured to determine their inhibitory activity.

Signaling Pathway for Dual SERT/NET Inhibition:



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Caption: Mechanism of dual serotonin and norepinephrine reuptake inhibition.

## Anti-Mycobacterium abscessus Agents

Piperidine-4-carboxamides (P4C) have been identified as a new class of DNA gyrase inhibitors with potent activity against *Mycobacterium abscessus*.<sup>[9]</sup>

#### Structure-Activity Relationship Summary:

- A trifluoromethyl group at the 4-position of the phenyl moiety of the benzyl group significantly increases activity.<sup>[9]</sup> For instance, compound 844-TFM is almost 10-fold more active than the parent compound 844.<sup>[9]</sup>
- Moving the trifluoromethyl group to the 3-position leads to reduced potency.<sup>[9]</sup>
- Replacing the phenyl ring with a quinoline moiety can maintain or improve activity depending on the attachment point.<sup>[9]</sup>

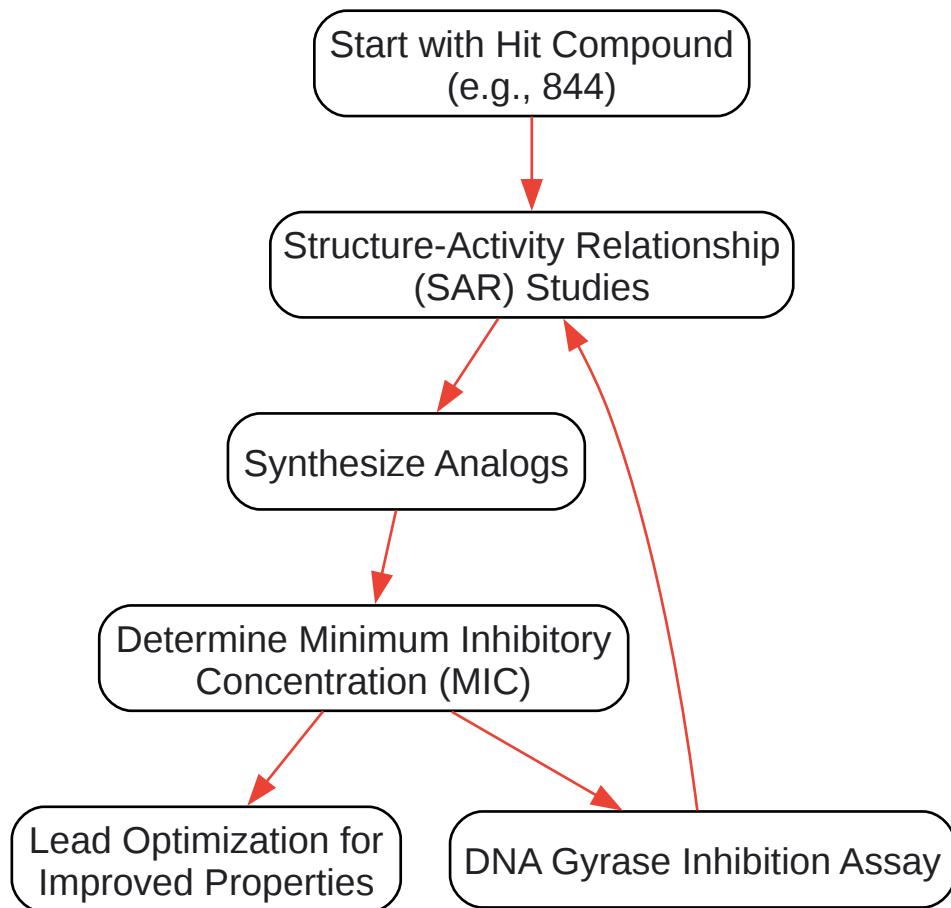
#### Quantitative Data for Selected Anti-*M. abscessus* P4C Derivatives:

Compound	MIC ( $\mu$ M)	DNA Gyrase IC50 ( $\mu$ M)
844	~15	Not Reported
844-TFM	1.5	1.5
9f (3-CF <sub>3</sub> )	12.5	Not Reported
5n (8-quinoline)	1.5	3.12
5m (4-quinoline)	100	6

#### Experimental Protocols:

- Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines to assess the antibacterial activity of the compounds.
- DNA Gyrase Supercoiling Inhibition Assay: The inhibitory effect on the supercoiling activity of recombinant *M. abscessus* DNA gyrase is measured to determine the IC50 value.

#### Experimental Workflow for Anti-*M. abscessus* Drug Discovery:



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Caption: Workflow for the discovery of P4C DNA gyrase inhibitors.

This guide highlights the remarkable adaptability of the **4-benzylpiperidine** carboxamide core in targeting diverse biological systems. The provided data and experimental outlines serve as a valuable resource for medicinal chemists and pharmacologists working on the development of novel therapeutics based on this privileged scaffold.

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